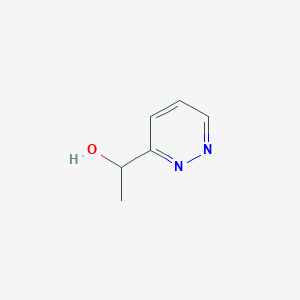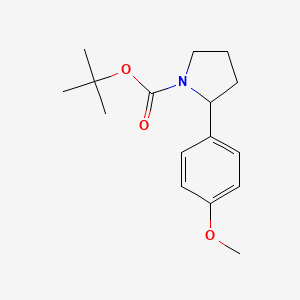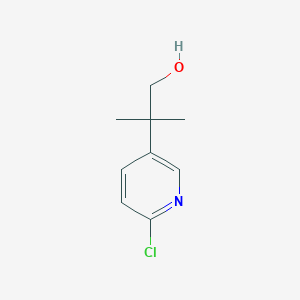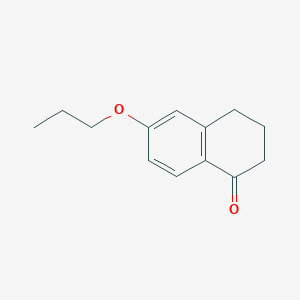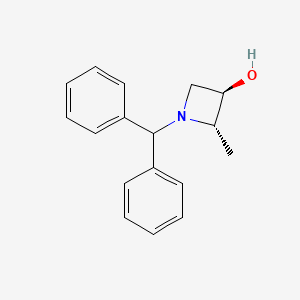
(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
説明
(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, or DPMMA, is a cyclic organic compound that has been widely studied due to its potential applications in drug discovery, drug synthesis, and biochemistry. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungals, as well as in the synthesis of important compounds such as chiral auxiliaries and natural products. DPMMA has also been studied for its potential as an enzyme inhibitor and for its relevance to the study of enzyme kinetics.
科学的研究の応用
Synthesis and Glycosidase Inhibition
(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol and its derivatives have been synthesized from D-glucose, demonstrating the compound's utility in creating structurally complex and biologically relevant molecules. Notably, certain synthesized compounds, such as N-methylated azetidine derivatives, have shown significant inhibitory activity against specific enzymes like amyloglucosidase from Aspergillus niger. This highlights the compound's potential in the development of enzyme inhibitors, which could have applications in treating diseases where enzyme regulation is crucial (Lawande et al., 2015).
Structural Studies
The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol has been thoroughly analyzed, providing detailed insights into its conformational properties. Such studies are essential for understanding the compound's chemical behavior and potential interactions with biological molecules, laying the groundwork for its application in drug design and other areas of chemical research (Ramakumar et al., 1977).
Medicinal Intermediates
This compound serves as a precursor for synthesizing various medicinal intermediates. These intermediates, after further modifications, can lead to compounds with potential therapeutic applications, showcasing the compound's versatility in medicinal chemistry (Yang, 2009).
Antagonistic Properties
Research has also delved into the compound's role as a potent nonpeptide antagonist of specific receptors, such as the substance P (NK1) receptor. This receptor is involved in various physiological processes, and its inhibition can be beneficial in treating conditions like pain and inflammation. The compound's ability to selectively inhibit this receptor, without affecting others, makes it a promising candidate for drug development (Snider et al., 1991).
特性
IUPAC Name |
(2S,3R)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



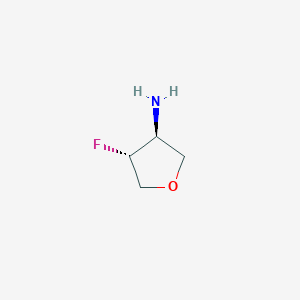

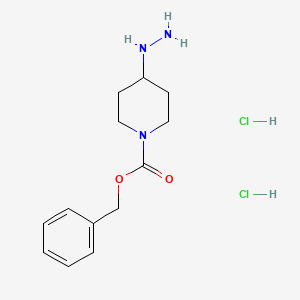

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)



![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
